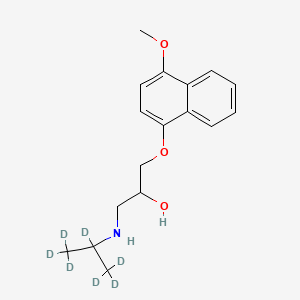

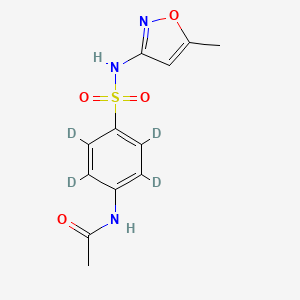

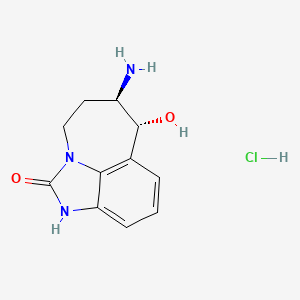

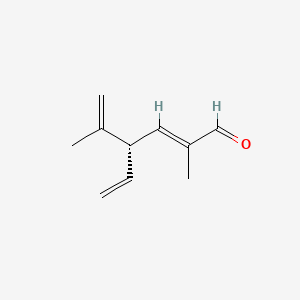

![molecular formula C12H10O4 B564713 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 100953-16-0](/img/structure/B564713.png)

5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C12H10O4 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is complex, as suggested by its name. The exact structure is not provided in the available sources.Chemical Reactions Analysis

The chemical reactions involving 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one are not detailed in the available sources.Physical And Chemical Properties Analysis

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one has a molecular weight of 218.20500 . It has a density of 1.324g/cm3 . Its boiling point is 383.8ºC at 760 mmHg . The melting point is not available . The flash point is 185.9ºC .科学的研究の応用

Synthesis Methods : A simple method for synthesizing Methoxy-7H-Furo(3,2-g)(1)benzopyran-7-One, a linear Furanocoumarin with a wide range of biological properties, was proposed using phloroglucinol and ethyl propiolate as original materials through various chemical reactions (Hua, Da-bin, & Liang, 2009).

Biological Properties and Derivatives : A novel derivative of 8-methoxypsoralen (8-MOP), 2, 3-dihydro-2, 9-dimethoxy-3-hydroxy-7H-furo[3, 2-g][1]benzopyran-7-one, was found to inhibit chemotactic activity of polymorphonuclear neutrophils (Murakami et al., 1991).

Methanol Adduct Formation : The reaction of 8-methoxypsoralen with dimethyldioxirane yields a methanol adduct, which is produced by epoxidation of the furan double bond followed by nucleophilic attack by methanol (Adam & Sauter, 1992).

Crystal Structure Analysis : The crystal structure of a bioactive furanocoumarin, known as methylrutaretin, was stabilized by intermolecular hydrogen-bond interactions, forming zigzag chains (Bauri et al., 2006).

Photodegradation Studies : The photooxygenation of 4-methoxy-7-methyl-5 H-furo[3,2-g][1]benzopyran-5-one (Visnagin) in methanol was studied, highlighting the formation of various compounds through different mechanisms (Atta et al., 1993).

Biological Activity in Skin Disorders : A water-soluble dimethylaminoethyl ether analog of 8-methoxypsoralen showed significant activity in keratinocyte growth inhibition assays and demonstrated ability to intercalate and damage DNA following UVA light treatment, indicating potential use in treating skin diseases involving abnormal keratinocyte proliferation (Guillon et al., 2018).

Synthesis of Psoralen Derivatives : Research has been conducted on the convenient synthesis of psoralen derivatives, which are important due to their presence in various natural products and potential therapeutic applications (Ahluwalia et al., 1979).

Inhibitory Effects on Kinases : Substituted 7H-furo[3,2-g]chromen-7-one and furo[3,2-g]chromeno[2,3-c]pyrazole derivatives were synthesized and tested as EGFR and VEGFR-2 kinase inhibitors, indicating potential therapeutic applications in cancer treatment (Amr et al., 2017).

Structure-Activity Relationship Analysis : Analysis of a furanocoumarin isolated from Apiumgraveolens showed potential antioxidant, anti-inflammatory, and respiratory analeptic properties based on structure-activity predictions (Sharma, 2017).

Cytotoxicity of Derivatives : Phelligridins C-F, including a new furo[3,2-c]pyran-4-one, exhibited selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).

作用機序

The mechanism of action of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is not detailed in the available sources.

特性

IUPAC Name |

9-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRPXKKVNYHHPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC(=O)CC3)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654228 |

Source

|

| Record name | 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100953-16-0 |

Source

|

| Record name | 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

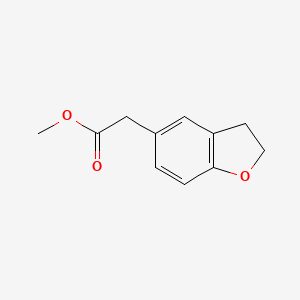

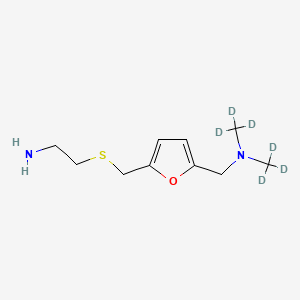

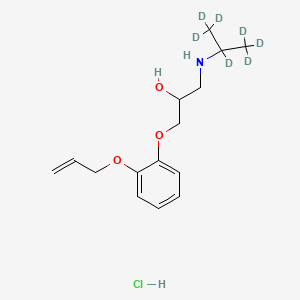

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)